2-iodo-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide
Overview
Description
2-iodo-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C15H12IN3O3S . This compound is characterized by the presence of an iodine atom, a nitro group, and a carbamothioyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide typically involves the following steps:
Iodination: The introduction of the iodine atom into the benzamide structure is achieved through electrophilic iodination. This step requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under acidic conditions.
Nitration: The nitro group is introduced into the aromatic ring via nitration. This reaction involves the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agents.
Carbamothioylation: The carbamothioyl group is introduced through a reaction with thiourea or a similar thiocarbamide compound. This step typically requires the use of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Tin(II) chloride (SnCl2), iron (Fe) with hydrochloric acid (HCl)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amino derivatives
Substitution: Formation of hydroxyl or amino-substituted benzamides
Scientific Research Applications
2-iodo-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic applications, including its role as an antimicrobial or anticancer agent, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-iodo-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s iodine and nitro groups play crucial roles in its binding affinity and reactivity. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function.
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N-(2-methyl-5-nitrophenyl)benzamide
- 2-iodo-N-(2-methyl-4-nitrophenyl)benzamide
- 2-iodo-N-(2-methyl-3-nitrophenyl)benzamide
Uniqueness
2-iodo-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-iodo-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12IN3O3S/c1-9-6-7-10(19(21)22)8-13(9)17-15(23)18-14(20)11-4-2-3-5-12(11)16/h2-8H,1H3,(H2,17,18,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDBGPGTABEOMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12IN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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